An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document presents a combination of computationally predicted values and detailed, standard experimental protocols that are recommended for the empirical determination of these key parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.
Core Physicochemical Data
The following table summarizes the available physicochemical data for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. It is important to note that a significant portion of this data is derived from computational models and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | ChemScene |
| Molecular Weight | 136.19 g/mol | ChemScene |
| CAS Number | 73627-18-6 | ChemScene |
| Appearance | Solid (for the hydrochloride salt) | Sigma-Aldrich[1] |
| LogP (predicted) | 1.1523 | ChemScene |
| Topological Polar Surface Area (TPSA) (predicted) | 16.96 Ų | ChemScene |
| Hydrogen Bond Acceptors (predicted) | 2 | ChemScene |
| Hydrogen Bond Donors (predicted) | 1 | ChemScene |
| Rotatable Bonds (predicted) | 0 | ChemScene |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section provides detailed methodologies for the determination of key physicochemical properties of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
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Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Determination: A rapid heating rate is used to obtain an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, approaching the approximate melting point.
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[3]
Aqueous Solubility Determination
Aqueous solubility is a crucial parameter in drug development, influencing absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
This method is considered the "gold standard" for determining equilibrium solubility.[4]
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Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][5]
-
Calibration: A standard calibration curve is generated to accurately quantify the solubility.[6]
pKa Determination
The acid dissociation constant (pKa) is fundamental to understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. For a compound with basic nitrogen atoms like 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, potentiometric titration is a suitable method.[7][8]
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in water or a co-solvent system to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.[7]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[7]
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution of the basic compound.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be accurately determined from the first or second derivative of the titration curve.[8]
Biological Context and Signaling Pathways
While specific signaling pathways involving 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have not been detailed in the available literature, the broader class of pyrrolopyrazine derivatives has been recognized for its diverse biological activities.[9] Notably, various compounds featuring the pyrrolo[1,2-a]pyrazine scaffold have been investigated as kinase inhibitors.[10][11] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The potential for 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine to act as a kinase inhibitor would likely involve its interaction with the ATP-binding pocket of a target kinase, a hypothesis that requires experimental validation through enzymatic assays and structural biology studies.
This guide provides the foundational physicochemical information and necessary experimental frameworks to enable further research and development of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The provided protocols for determining melting point, solubility, and pKa are standard, robust methods that will yield the high-quality data required for drug discovery applications.
References
- 1. Aqueous Solubility Assay | Bienta [bienta.net]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. youtube.com [youtube.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
